molecular formula C11H15BrN2O3S B14914170 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide

5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide

Cat. No.: B14914170
M. Wt: 335.22 g/mol
InChI Key: SPNRGWMTXCMBPT-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methoxyethyl group, and an amino group attached to a propanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Bromination: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Amidation: The brominated thiophene is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step is usually carried out under reflux conditions.

    Acylation: The final step involves the acylation of the amino group with a propanoyl chloride derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Hydrolysis: Formation of thiophene-2-carboxylic acid and corresponding amines.

Scientific Research Applications

5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxamide
  • N-(2-methoxyethyl)-2-thiophenecarboxamide
  • 5-Bromo-N-(2-methoxyethyl)-2-thiophenecarboxamide

Uniqueness

5-Bromo-N-(1-((2-methoxyethyl)amino)-1-oxopropan-2-yl)thiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

5-bromo-N-[1-(2-methoxyethylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C11H15BrN2O3S/c1-7(10(15)13-5-6-17-2)14-11(16)8-3-4-9(12)18-8/h3-4,7H,5-6H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

SPNRGWMTXCMBPT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCOC)NC(=O)C1=CC=C(S1)Br

Origin of Product

United States

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